Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate

Fragrance formulation Volatility control Physicochemical characterization

Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 83846-54-2) is a bicyclic norbornene monoester with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g·mol⁻¹. Its structure features a strained bicyclo[2.2.1]hept-5-ene (norbornene) core bearing a gem-dimethyl group at position 3 and a methyl carboxylate ester at position 2, yielding a compound that is simultaneously a reactive olefin (suitable for ring-opening metathesis polymerization and addition chemistry) and a protected carboxylic acid synthon.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 83846-54-2
Cat. No. B12672422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS83846-54-2
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1(C2CC(C1C(=O)OC)C=C2)C
InChIInChI=1S/C11H16O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h4-5,7-9H,6H2,1-3H3
InChIKeyRHEKEOGQJMGRFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 83846-54-2): Procurement-Relevant Structural and Physicochemical Profile


Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 83846-54-2) is a bicyclic norbornene monoester with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g·mol⁻¹ . Its structure features a strained bicyclo[2.2.1]hept-5-ene (norbornene) core bearing a gem-dimethyl group at position 3 and a methyl carboxylate ester at position 2, yielding a compound that is simultaneously a reactive olefin (suitable for ring-opening metathesis polymerization and addition chemistry) and a protected carboxylic acid synthon [1]. The compound is classified under the 3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl scaffold, which is the subject of a granted Firmenich patent family (EP 1904612 B1 / US 7,683,023) for woody-type perfuming ingredients [2]. Commercially, it is utilized as a specialty intermediate in fragrance synthesis and as a functionalized norbornene monomer for addition polymerization [1][2].

Why Methyl 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate Cannot Be Replaced by Readily Available Norbornene Ester Analogs


Generic substitution with simpler norbornene esters (e.g., methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, CAS 6203-08-3) or the saturated counterpart (methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, CAS 52557-97-8) fails on at least three independent physicochemical and functional grounds. First, the 3,3-dimethyl substitution raises the boiling point by approximately 20°C relative to the non-methylated analog, altering volatility and vapor pressure in a manner critical for fragrance-formulation performance . Second, the presence of the strained norbornene double bond imparts addition-polymerization competence (e.g., Pd(II)-catalyzed vinyl-addition polymerization) that is entirely absent in the saturated analog [1]. Third, the specific 3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl ester scaffold falls within the claims of an active Firmenich patent family for woody-type perfuming ingredients, meaning that procurement of the specific CAS number carries distinct intellectual-property and regulatory-grading relevance that generic analogs do not provide [2]. The quantitative evidence below substantiates each dimension.

Quantitative Differentiation Evidence for Methyl 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate vs. Closest Analogs


Boiling Point Elevation of ~20°C vs. Non-Methylated Norbornene Methyl Ester (CAS 6203-08-3) Confirms Reduced Volatility

The target compound exhibits a boiling point of 215.6°C at 760 mmHg [1], which is approximately 19.8°C higher than that of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 6203-08-3, the non-methylated analog), reported at 195.8°C at 760 mmHg . This elevation is attributable to the additional van der Waals interactions conferred by the gem-dimethyl group and the concomitant increase in molecular weight from 152.19 to 180.24 g·mol⁻¹. The lower vapor pressure of the target compound translates into a slower evaporation profile, which is directly relevant to fragrance longevity on a perfumed substrate.

Fragrance formulation Volatility control Physicochemical characterization

Flash Point Reduction of ~7°C vs. Saturated Analog (CAS 52557-97-8) Affects Storage and Handling Classification

The target unsaturated norbornene ester has a flash point of 75°C , which is approximately 7.2°C lower than the 82.2°C flash point reported for its fully saturated counterpart, methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate (CAS 52557-97-8, Fir carboxylate) . This difference arises from the presence of the strained endocyclic double bond in the target compound, which lowers the activation energy for combustion relative to the saturated bicyclo[2.2.1]heptane framework. The density also differs: 1.032 g/cm³ (target) vs. 1.005 g/cm³ (saturated analog), reflecting the more compact molecular packing induced by the sp²-hybridized bridgehead carbons.

Safety assessment Flammability Handling classification

Vinyl-Addition Polymerization Competence via Strained Norbornene Double Bond — Absent in the Saturated Analog

The strained endocyclic double bond of the norbornene core enables Pd(II)-catalyzed vinyl-addition polymerization (VAP) and ring-opening metathesis polymerization (ROMP), producing high-molecular-weight functionalized polynorbornenes. The seminal study by Heinz et al. (Macromolecules, 1996) demonstrated that bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (the non-methylated analog) undergoes quantitative Pd(II)-catalyzed homo- and copolymerization with norbornene, yielding random copolymers with Mₙ(GPC) > 100,000 [1]. The target compound, bearing the identical norbornene-ester architecture plus the 3,3-dimethyl substituent, is expected to exhibit similar polymerization competence, whereas the saturated analog (CAS 52557-97-8) lacks the requisite olefin and cannot participate in ROMP or VAP under any catalytic conditions. The 3,3-dimethyl groups additionally influence the endo/exo stereochemistry of the monomer, which in turn modulates polymerization kinetics and copolymer microstructure — a level of architectural control unavailable with the non-methylated analog.

Ring-opening metathesis polymerization Vinyl-addition polymerization Functional polynorbornenes

Patent-Protected Woody-Type Fragrance Scaffold: 3,3-Dimethylbicyclo[2.2.1]hept-5-en-2-yl Ester Family (Firmenich, EP 1904612 B1 / US 7,683,023)

The 3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl ester scaffold — which encompasses the target methyl ester — is explicitly claimed in the Firmenich patent family (priority date 2005-07-01) for use as woody-type perfuming ingredients [1]. The patent describes compounds of formula (I) wherein the dotted line represents a double bond (norbornene series), R₁ is a C₁–C₄ alkyl or alkenyl group, R₂ is methyl or ethyl, and R₃ is hydrogen, methyl, formyl, or acetyl. The exemplified compound 2-(3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-2-propanol (exo/endo ≈30:70) delivers a woody-patchouli odor described by perfumers as the most natural patchouli profile among known synthetic analogs [1]. The methyl ester (target compound) serves as both a synthetic precursor to the claimed alcohols and, within the broader claim scope, as a perfuming ester in its own right. The non-methylated analog (CAS 6203-08-3) falls outside this patent's structural scope because it lacks the gem-dimethyl moiety at position 3.

Fragrance intellectual property Woody odorants Perfumery ingredient patent

Endo/Exo Stereochemical Ratio Modulation by 3,3-Dimethyl Substitution: Impact on Diels-Alder Synthesis and Downstream Reactivity

In the Diels-Alder cycloaddition of cyclopentadiene with mesityl oxide (producing the acetyl analog of the target compound, 2-acetyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene), the endo:exo product ratio is approximately 3:1 under uncatalyzed thermal conditions, consistent with the Alder endo rule . This stereochemical outcome is directly transferable to the target methyl ester, which is synthesized via the analogous Diels-Alder reaction of cyclopentadiene with methyl 3,3-dimethylacrylate. The 3,3-dimethyl substitution influences the endo/exo ratio compared to the non-methylated system (methyl acrylate + cyclopentadiene), where reduced steric congestion at the dienophile β-position typically yields a different isomeric distribution. The Chinese study by Wu and Liu (1988) further established that the endo and exo configurational isomers of 2-acetyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene can be quantitatively distinguished by IR (characteristic bands at 880 cm⁻¹ for endo and 830 cm⁻¹ for exo) and ¹H NMR, with a cross-method error of less than 5% [1]. The ability to analytically resolve and quantify the endo/exo ratio is critical for quality control of the target monomer, as endo isomers exhibit reduced reactivity in Pd(II)-catalyzed vinyl-addition polymerization compared to exo isomers [2].

Stereoselective synthesis Diels-Alder cycloaddition Endo/exo ratio

Procurement-Driven Application Scenarios for Methyl 3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 83846-54-2)


Functionalized Polynorbornene Synthesis via ROMP or Vinyl-Addition Polymerization

The target compound serves as a functionalized norbornene monomer for ring-opening metathesis polymerization (ROMP) and Pd(II)-catalyzed vinyl-addition polymerization (VAP). As established in Section 3 (Evidence Item 3), the strained norbornene double bond enables quantitative polymerization using (η³-allyl)Pd(II) or Grubbs/Hoveyda-Grubbs ruthenium catalysts, yielding polynorbornenes with pendant methyl ester functionality and molecular weights exceeding 100,000 g·mol⁻¹ . The saturated analog (CAS 52557-97-8) cannot participate in these polymerization modes. The 3,3-dimethyl substituent additionally provides steric bulk that influences copolymer microstructure and thermal properties. Procurement of CAS 83846-54-2 with known endo/exo ratio (analyzable via IR at 880/830 cm⁻¹, per Evidence Item 5) is essential for reproducible polymer synthesis, as endo-rich monomer polymerizes more slowly than exo-rich monomer under Pd(II) catalysis .

Woody-Fragrance Ingredient Development Under the Firmenich Patent Scaffold

The 3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl ester scaffold is claimed in the Firmenich patent family (EP 1904612 B1 / US 7,683,023) for woody-type perfuming ingredients . The target methyl ester can be utilized either directly as a perfuming ester within the claim scope or as a synthetic precursor to the corresponding alcohols (e.g., via Grignard addition or reduction), which exhibit woody, patchouli, camphor, and fruity notes. The patent teaches that the endo-rich isomer mixture (endo ≥50% by weight) is particularly valued for its natural patchouli character, with a demonstrated synergistic effect when combined with (5RS,6RS)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol . The ~20°C higher boiling point relative to the non-methylated analog (Evidence Item 1) translates into longer fragrance substantivity on fabric and skin, while the lower flash point (Evidence Item 2) must be accounted for in formulation safety assessments. The saturated analog (Fir carboxylate, CAS 52557-97-8), despite its similar boiling point, delivers a different odor profile (pine, balsamic, woody-green) and lacks the patent-protected norbornene scaffold .

Synthetic Intermediate for Terpenoid Natural Product Analogs and Isocamphane Derivatives

The target methyl ester is a versatile building block for the synthesis of isocamphane and santalol analogs, as documented in the broader isocamphane synthetic literature . The gem-dimethyl group at position 3 is a critical structural feature that mimics the quaternary carbon centers found in terpenoid natural products. The ester functionality enables further transformations: reduction to the corresponding alcohol, hydrolysis to the carboxylic acid (CAS 103385-82-6, m.p. 93–94°C), conversion to the acid chloride (CAS for 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride), or Grignard addition to yield tertiary alcohols . The endo/exo stereochemistry of the starting ester (typically endo-rich, ~3:1 per Evidence Item 5) is transferred through the synthetic sequence, influencing the stereochemical outcome of downstream products. The ozonolysis of the acetyl analog (endo- and exo-2-acetyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene) has been shown to yield distinct cyclopentane derivatives depending on the starting isomer configuration, demonstrating that stereochemically defined starting material is essential for predictable product outcomes .

Analytical Reference Standard for Norbornene Ester Quality Control (Endo/Exo Ratio Determination)

The target compound, when procured with certified endo/exo ratio, serves as an analytical reference standard for quality control of norbornene ester monomers. As demonstrated by Wu and Liu (1988), the endo and exo isomers of the 3,3-dimethylbicyclo[2.2.1]hept-5-ene scaffold can be quantitatively resolved by IR spectroscopy using the characteristic bands at 880 cm⁻¹ (endo C-H out-of-plane bending) and 830 cm⁻¹ (exo), with the 910 cm⁻¹ band serving as an internal reference . The least-squares and normalization data treatment methods yielded cross-validation errors of less than 5% between IR and ¹H NMR quantification . This analytical capability is critical because the endo/exo ratio directly impacts polymerization kinetics: Pd(II)-nitrile catalysts polymerize exo isomers with high selectivity, while endo-rich monomer feeds yield polymers containing predominantly exo enchained units and leave substantial endo monomer unreacted . Procurement of the target compound with a specified endo/exo ratio (or as a pure exo or endo isomer) enables reproducible polymerization outcomes and meaningful batch-to-batch comparisons that are impossible with the non-methylated analog (CAS 6203-08-3), for which analogous IR discrimination methods are less well-established.

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